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molecular formula C15H24O B1228526 Phenol, bis(1,1-dimethylethyl)-4-methyl- CAS No. 25377-21-3

Phenol, bis(1,1-dimethylethyl)-4-methyl-

Cat. No. B1228526
M. Wt: 220.35 g/mol
InChI Key: QWQNFXDYOCUEER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08211956B2

Procedure details

77.4 g 3-(amino)propyltrimethoxysilane, 43.7 g triethylamine and 25 mg di-tert-butyl-p-cresol were dissolved in 500 ml dichloromethane under argon. 45.1 g methacryloyl chloride was slowly added dropwise within 1 h at −5° C., after which stirring was continued for a further 1 h at 0° C. The precipitated hydrochloride was filtered off and washed again with dichloromethane. The volatile components were removed at 40° C. under reduced pressure on the rotary evaporator. A yellow liquid with separated solid (hydrochloride) remained. The precipitation of the hydrochloride was completed by adding 150 ml diethyl ether, the precipitate was filtered off and the filtrate concentrated to small volume by introducing dry air at 40° C. on the rotary evaporator. The brownish liquid was freed from the remaining volatile components at 4 Pa (4×10−2 mbar) and the crude product (104.2 g) was distilled at a pressure of 0.06 Pa (6×10−4 mbar). The product had a boiling point of 123-125° C. 76.4 g product was obtained as a yellowish clear liquid.
Quantity
77.4 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].C(N(CC)CC)C.[C:19](Cl)(=[O:23])[C:20]([CH3:22])=[CH2:21]>ClCCl.C(C1C(C)=CC=C(O)C=1C(C)(C)C)(C)(C)C>[CH3:9][O:8][Si:5]([O:10][CH3:11])([O:6][CH3:7])[CH2:4][CH2:3][CH2:2][NH:1][C:19](=[O:23])[C:20]([CH3:22])=[CH2:21]

Inputs

Step One
Name
Quantity
77.4 g
Type
reactant
Smiles
NCCC[Si](OC)(OC)OC
Name
Quantity
43.7 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
25 mg
Type
catalyst
Smiles
C(C)(C)(C)C1=C(C(=CC=C1C)O)C(C)(C)C
Step Two
Name
Quantity
45.1 g
Type
reactant
Smiles
C(C(=C)C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
after which stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated hydrochloride was filtered off
WASH
Type
WASH
Details
washed again with dichloromethane
CUSTOM
Type
CUSTOM
Details
The volatile components were removed at 40° C. under reduced pressure on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
A yellow liquid with separated solid (hydrochloride)
CUSTOM
Type
CUSTOM
Details
The precipitation of the hydrochloride
ADDITION
Type
ADDITION
Details
by adding 150 ml diethyl ether
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to small volume
ADDITION
Type
ADDITION
Details
by introducing
CUSTOM
Type
CUSTOM
Details
dry air at 40° C.
CUSTOM
Type
CUSTOM
Details
on the rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the crude product (104.2 g) was distilled at a pressure of 0.06 Pa (6×10−4 mbar)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CO[Si](CCCNC(C(=C)C)=O)(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 76.4 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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